

# A Head-to-Head Battle of ROR $\gamma$ t Inhibitors: SR2211 vs. SR1001

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SR2211

Cat. No.: B610972

[Get Quote](#)

In the landscape of autoimmune disease research, the Retinoid-related Orphan Receptor gamma t (ROR $\gamma$ t) has emerged as a critical therapeutic target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), inhibiting its activity holds significant promise for treating conditions like multiple sclerosis and rheumatoid arthritis.<sup>[1][2][3]</sup> Among the arsenal of synthetic modulators developed to target ROR $\gamma$ t, **SR2211** and SR1001 are two prominent compounds that have paved the way for understanding and pharmacologically targeting this nuclear receptor. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

## Overview: From Dual Inhibitor to Selective Modulator

SR1001 was one of the earlier synthetic ligands developed that demonstrated the feasibility of targeting ROR $\gamma$ t to suppress autoimmune responses.<sup>[4][5]</sup> It functions as a dual inverse agonist for both ROR $\alpha$  and ROR $\gamma$ t.<sup>[6][7][8]</sup> Building upon the SR1001 scaffold, **SR2211** was subsequently developed with a key structural modification aimed at enhancing selectivity for ROR $\gamma$ t, thereby reducing potential off-target effects associated with ROR $\alpha$  inhibition.<sup>[1][9]</sup>

## Quantitative Comparison of Inhibitor Performance

The efficacy and selectivity of **SR2211** and SR1001 have been characterized through various biochemical and cell-based assays. The data below summarizes their key performance

metrics.

| Parameter             | SR2211                                                                  | SR1001                                                         | Source         |
|-----------------------|-------------------------------------------------------------------------|----------------------------------------------------------------|----------------|
| Target(s)             | Selective ROR $\gamma$ inverse agonist                                  | Dual ROR $\alpha$ and ROR $\gamma$ inverse agonist             | [1][6][7][10]  |
| Binding Affinity (Ki) | 105 nM (for ROR $\gamma$ )                                              | 172 nM (for ROR $\alpha$ ),<br>111 nM (for ROR $\gamma$ )      | [1][6][7][11]  |
| Potency (IC50)        | ~320 nM (for ROR $\gamma$ )                                             | ~117 nM (inhibition of TRAP220 interaction with ROR $\gamma$ ) | [6][7][10][11] |
| Selectivity           | No significant activity on ROR $\alpha$ ; weak activity on LXR $\alpha$ | Active on both ROR $\alpha$ and ROR $\gamma$                   | [1][10][12]    |

## Mechanism of Action: Repressing Transcriptional Activity

Both **SR2211** and SR1001 function as inverse agonists, meaning they bind to the receptor and promote a conformational change that leads to the repression of its basal transcriptional activity.[1][4][13] This is achieved by decreasing the affinity for co-activators and increasing the recruitment of co-repressors to the ROR $\gamma$ t complex at the promoter regions of target genes, such as IL17A.[4][13]



[Click to download full resolution via product page](#)

RORyt signaling pathway and mechanism of inverse agonists.

## Experimental Data and Protocols

The characterization of **SR2211** and SR1001 relies on a suite of well-established molecular and cellular biology assays.

### Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to its target receptor.

Protocol:

- The ligand-binding domain (LBD) of the ROR $\gamma$  protein is expressed and purified.
- A radiolabeled ligand that is known to bind to ROR $\gamma$  (e.g., [ $^3$ H]25-hydroxycholesterol or [ $^3$ H]T1317) is incubated with the ROR $\gamma$  LBD.[1][4]
- Increasing concentrations of the unlabeled test compound (**SR2211** or SR1001) are added to compete with the radioligand for binding to the receptor.
- The amount of bound radioligand is measured using a technique like Scintillation Proximity Assay (SPA).[1]
- The Ki value is calculated from the competition curve, representing the concentration of the test compound that displaces 50% of the radiolabeled ligand.

### Co-transfection / Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the receptor.

Protocol:

- HEK293T cells are co-transfected with two plasmids:
  - An expression vector for a chimeric receptor containing the Gal4 DNA-binding domain fused to the ROR $\gamma$  ligand-binding domain (Gal4-ROR $\gamma$ -LBD).[1][4]
  - A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

- The transfected cells are then treated with the test compound (**SR2211** or SR1001) at various concentrations.
- The compound's effect on the receptor's constitutive activity is determined by measuring the luciferase activity in the cell lysate. A decrease in luciferase signal indicates inverse agonist activity.<sup>[1]</sup>
- The IC<sub>50</sub> value is determined from the dose-response curve.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Identification of SR2211: a potent synthetic ROR $\gamma$  selective modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SR2211: a potent synthetic ROR $\gamma$ -selective modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of ROR $\gamma$ t: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TH17 Differentiation and Autoimmunity by a Synthetic ROR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]
- 7. SR1001, RORalpha and RORgamma inverse agonist (CAS 1335106-03-0) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SR 2211 | CAS:1359164-11-6 | inverse agonist of RORy, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-techne.com [bio-techne.com]
- 13. RORy Inhibitor-SR1001 Halts Retinal Inflammation, Capillary Degeneration, and the Progression of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle of RORy Inhibitors: SR2211 vs. SR1001]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610972#sr2211-vs-sr1001-for-rorgamma-inhibition>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

